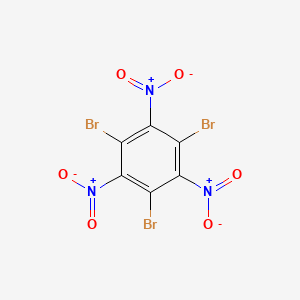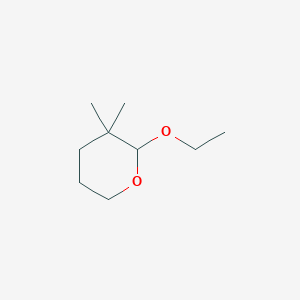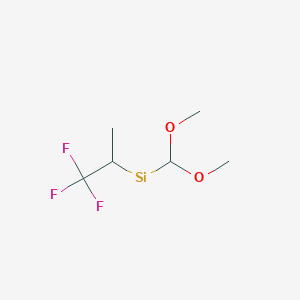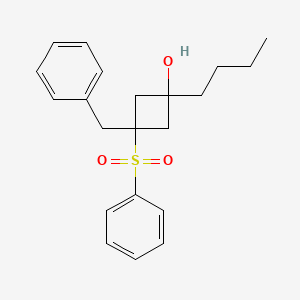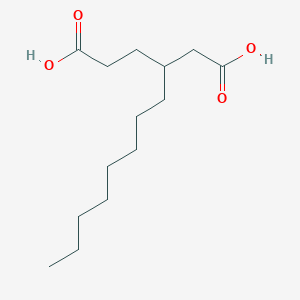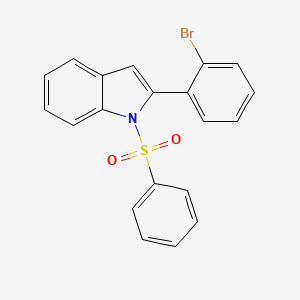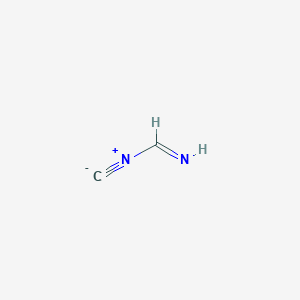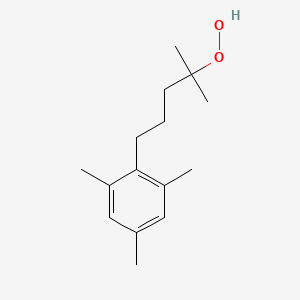
2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol is an organic peroxide compound characterized by its branched hydrocarbon structure. This compound is notable for its stability and reactivity, making it a subject of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol typically involves the reaction of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane with hydrogen peroxide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the peroxide bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products.
Types of Reactions:
Oxidation: The peroxide group in this compound can undergo oxidation reactions, often resulting in the formation of alcohols or ketones.
Reduction: Reduction of the peroxide group can lead to the formation of the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position, where the trimethylphenyl group is attached.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.
Major Products:
Alcohols: Formed through reduction reactions.
Ketones: Resulting from oxidation reactions.
Substituted Derivatives: Products of substitution reactions at the benzylic position.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: Investigated for its potential role in oxidative stress studies and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting oxidative pathways.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
Wirkmechanismus
The primary mechanism of action of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of oxidative stress pathways and the modification of cellular components through radical-induced reactions.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylpentane: A branched hydrocarbon with similar structural features but lacking the peroxide group.
2-Methyl-2,4-pentanediol: A diol with a similar carbon skeleton but different functional groups.
2-Methyl-2-pentene: An alkene with a similar carbon framework but different reactivity.
Uniqueness: 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol is unique due to its peroxide functional group, which imparts distinct reactivity and stability compared to other branched hydrocarbons. Its ability to generate free radicals makes it particularly valuable in polymerization and oxidative processes.
Eigenschaften
CAS-Nummer |
85981-80-2 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
2-(4-hydroperoxy-4-methylpentyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-11-9-12(2)14(13(3)10-11)7-6-8-15(4,5)17-16/h9-10,16H,6-8H2,1-5H3 |
InChI-Schlüssel |
WORLWXIOZFISNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CCCC(C)(C)OO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


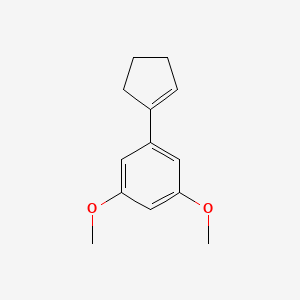
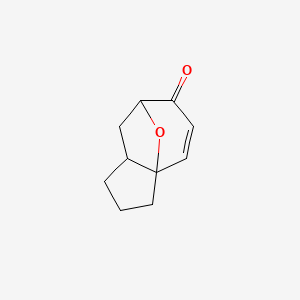
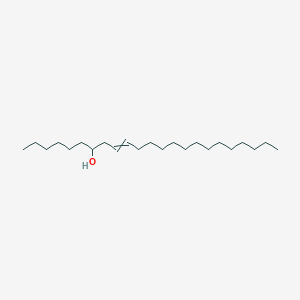
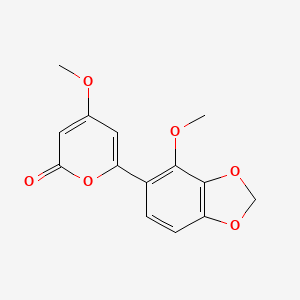
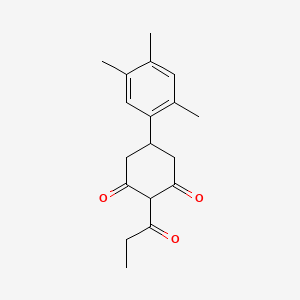
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
